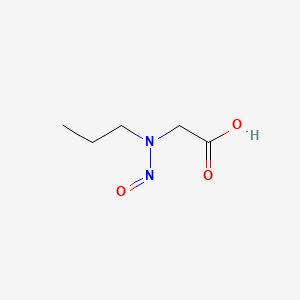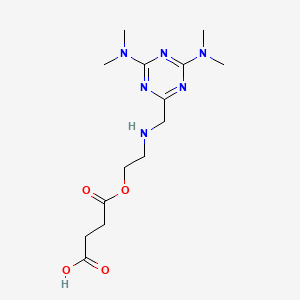
Pentadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a type of methacrylate ester, which are widely used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecyl methacrylate can be synthesized through the esterification of methacrylic acid with pentadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
Industrial production of methacrylic acid esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with pentadecanol to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl methacrylate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Strong oxidizing acids such as nitric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadecyl methacrylate is used in a variety of scientific research applications:
Chemistry: As a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Used in the preparation of biocompatible materials for medical devices.
Medicine: Incorporated into drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of pentadecyl methacrylate primarily involves its ability to form polymers through free radical polymerization. The methacrylate group undergoes polymerization in the presence of initiators like benzoyl peroxide, leading to the formation of long polymer chains. These polymers exhibit hydrophobic properties, making them suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Dodecyl methacrylate
Comparison
Pentadecyl methacrylate is unique due to its long alkyl chain, which imparts greater hydrophobicity compared to shorter chain methacrylates like methyl methacrylate and ethyl methacrylate. This makes it particularly useful in applications requiring water-resistant properties .
Propiedades
Número CAS |
6140-74-5 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
pentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-19(20)18(2)3/h2,4-17H2,1,3H3 |
Clave InChI |
YOTGRUGZMVCBLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)C(=C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



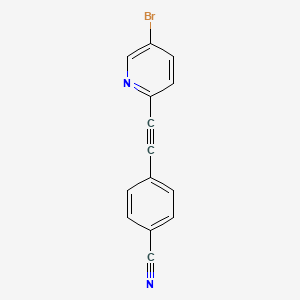
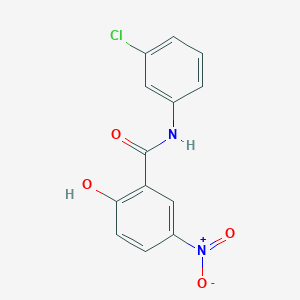
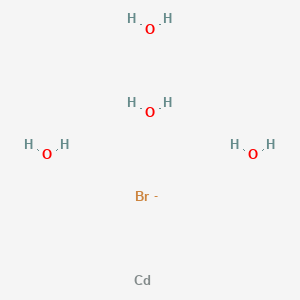
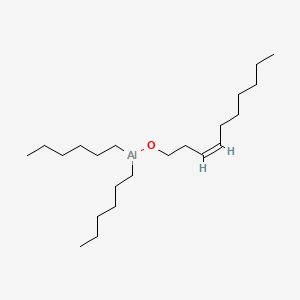
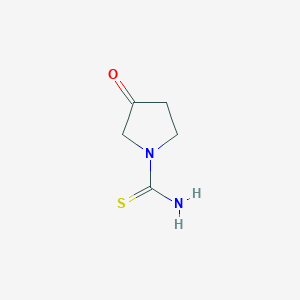
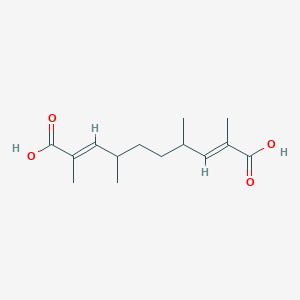

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

